(4-Bromobenzyl)tert-butylamine
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Overview
Description
(4-Bromobenzyl)tert-butylamine is an organic compound characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a tert-butylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromobenzyl)tert-butylamine typically involves the reaction of 4-bromobenzyl chloride with tert-butylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of zeolite catalysts in the amination of isobutylene with ammonia is another method employed for the large-scale synthesis of tert-butylamine derivatives .
Chemical Reactions Analysis
Types of Reactions: (4-Bromobenzyl)tert-butylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The benzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, yielding benzylamine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzylamines.
Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: Formation of benzylamine derivatives.
Scientific Research Applications
(4-Bromobenzyl)tert-butylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in modulating biological pathways, particularly in the study of enzyme inhibitors.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of functional materials
Mechanism of Action
The mechanism of action of (4-Bromobenzyl)tert-butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tert-butylamine group play crucial roles in determining the compound’s reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways .
Comparison with Similar Compounds
Benzylamine: Lacks the bromine atom and tert-butyl group, making it less reactive in certain substitution reactions.
4-Bromobenzyl chloride: Contains a bromine atom but lacks the tert-butylamine group, limiting its applications in amine-related reactions.
tert-Butylamine: Contains the tert-butylamine group but lacks the benzyl and bromine moieties, affecting its overall reactivity and applications.
Uniqueness: (4-Bromobenzyl)tert-butylamine is unique due to the presence of both the bromine atom and the tert-butylamine group, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-methylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-11(2,3)13-8-9-4-6-10(12)7-5-9/h4-7,13H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAXLMOUEUKSNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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